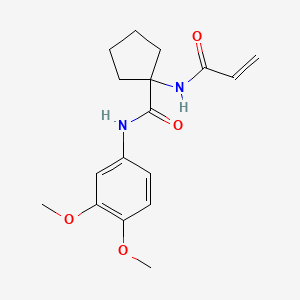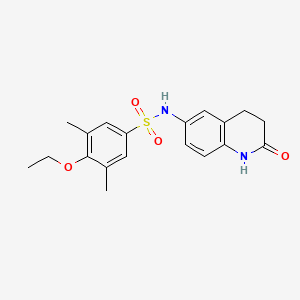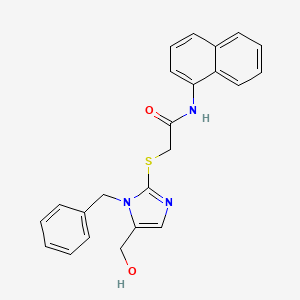
N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are involved in a wide range of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in various biological systems.
Mécanisme D'action
N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Activation of adenosine A1 receptors leads to a decrease in intracellular cAMP levels, which can have a wide range of physiological effects. By blocking the activity of adenosine A1 receptors, N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide can modulate the effects of adenosine on various biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide depend on the specific biological system being studied. In general, N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide has been shown to modulate the activity of adenosine A1 receptors in a dose-dependent manner. This can lead to changes in heart rate, blood pressure, and neurotransmitter release, among other effects. N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide has also been shown to modulate the activity of other signaling pathways, including the cAMP/PKA pathway and the MAPK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide in scientific research is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its role in various biological systems. However, one limitation of using N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide is that it can have off-target effects on other signaling pathways. Additionally, the effects of N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide can vary depending on the specific biological system being studied, which can make it difficult to generalize findings across different studies.
Orientations Futures
There are a number of future directions for research involving N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to investigate the potential therapeutic applications of this compound. Additionally, there is growing interest in the use of adenosine A1 receptor antagonists as anti-inflammatory agents, and N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide may have potential in this area as well.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide can be synthesized using a number of different methods. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with propargylamine to form the corresponding amide. The amide is then cyclized using a palladium catalyst to form the cyclopentane ring. The resulting compound is then treated with acetic anhydride to form the final product, N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide has been used in a wide range of scientific research studies to investigate the role of adenosine A1 receptors in various biological systems. Some of the key areas of research include cardiovascular function, neuronal signaling, and inflammation. N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide has also been used to study the effects of adenosine A1 receptor antagonists in animal models of disease, including Parkinson's disease and epilepsy.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(prop-2-enoylamino)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-4-15(20)19-17(9-5-6-10-17)16(21)18-12-7-8-13(22-2)14(11-12)23-3/h4,7-8,11H,1,5-6,9-10H2,2-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYDYLBMVJJZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)
![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)
![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3,3-dimethyl-1-phenyl-3H-indol-1-ium perchlorate](/img/structure/B2659269.png)
![Methyl 2-[(1,3-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2659272.png)
![N-(2-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2659273.png)



![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)